BenchChemオンラインストアへようこそ!

PF-232798

CCR5 antagonist receptor binding affinity HIV entry inhibitor

PF-232798 is a second-generation, orally bioavailable small-molecule antagonist of the human CC chemokine receptor type 5 (CCR5), developed by Pfizer as an HIV-1 entry inhibitor. It shares a tropane scaffold with the first-in-class approved drug maraviroc but bears distinct imidazopiperidine N- and carboxyl C-substituents that confer a differentiated pharmacological profile, including higher CCR5 binding affinity, an alternative HIV-1 resistance profile, and a pharmacokinetic advantage supportive of once-daily oral dosing.

Molecular Formula C29H40FN5O2
Molecular Weight 509.7 g/mol
CAS No. 849753-15-7
Cat. No. B610023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-232798
CAS849753-15-7
SynonymsPF-232798;  PF 232798;  PF232798;  PF-00232798;  PF00232798;  PF 00232798
Molecular FormulaC29H40FN5O2
Molecular Weight509.7 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C
InChIInChI=1S/C29H40FN5O2/c1-18(2)29(37)33-12-11-28-27(17-33)31-19(3)35(28)25-15-23-8-9-24(16-25)34(23)13-10-26(32-20(4)36)21-6-5-7-22(30)14-21/h5-7,14,18,23-26H,8-13,15-17H2,1-4H3,(H,32,36)/t23-,24+,25?,26-/m0/s1
InChIKeyQETUKYDWZIRTEI-HLMSNRGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-232798 (CAS 849753-15-7): Second-Generation Oral CCR5 Antagonist for HIV-1 Entry Inhibition Research


PF-232798 is a second-generation, orally bioavailable small-molecule antagonist of the human CC chemokine receptor type 5 (CCR5), developed by Pfizer as an HIV-1 entry inhibitor [1]. It shares a tropane scaffold with the first-in-class approved drug maraviroc but bears distinct imidazopiperidine N- and carboxyl C-substituents that confer a differentiated pharmacological profile, including higher CCR5 binding affinity, an alternative HIV-1 resistance profile, and a pharmacokinetic advantage supportive of once-daily oral dosing. The compound advanced to Phase II clinical evaluation in HIV-positive patients and is supplied as a research-grade tool for CCR5-mediated viral entry, receptor pharmacology, and chemokine signaling studies [2].

Why Maraviroc Cannot Substitute for PF-232798 in CCR5 Antagonist Research


Although PF-232798 and maraviroc both target the CCR5 allosteric pocket and share a conserved tropane core, their divergent N- and C-substituents drive fundamentally different binding interactions at the ECL2 hinge region, resulting in a 6-fold difference in receptor affinity and, critically, a non-overlapping viral resistance profile [1]. PF-232798 retains full antiviral potency against laboratory-generated maraviroc-resistant HIV-1 isolates (CC185, RU570), whereas maraviroc is inactive against these strains [1][2]. Additionally, PF-232798 achieves a systemic exposure profile in humans that supports once-daily dosing with an unbound Cmin approximately 15–30-fold above the antiviral EC90, a margin not achievable with maraviroc at its clinically approved twice-daily regimen [3]. Generic substitution with maraviroc or other first-generation CCR5 antagonists therefore fails to replicate the combined resistance-breaking and pharmacokinetic attributes of PF-232798 that are material for research aiming to model second-generation entry inhibition or overcome maraviroc-associated viral escape.

PF-232798 Quantitative Differentiation Evidence vs. Maraviroc and Other CCR5 Antagonists


6-Fold Higher CCR5 Binding Affinity vs. Maraviroc

PF-232798 exhibits a binding affinity (Ki) of 0.5 nM for human CCR5, representing an approximately 6-fold increase in receptor affinity compared to maraviroc, which has a measured Ki of 3 nM under equivalent experimental conditions [1]. This affinity difference is attributed to strengthened hydrophobic interactions from the meta-fluoro phenyl modification and additional contacts at the ECL2 hinge region that are absent in the maraviroc-bound complex [1].

CCR5 antagonist receptor binding affinity HIV entry inhibitor

Retention of Antiviral Activity Against Maraviroc-Resistant HIV-1 Isolates

Unlike maraviroc, PF-232798 retains full antiviral activity against the laboratory-generated, maraviroc-resistant HIV-1 isolate CC185 (clade B) and retains >50% activity against isolate RU570 (clade G) in peripheral blood lymphocyte (PBL) culture [1][2]. This differential resistance profile arises from the distinct binding mode of the imidazopiperidine moiety at the ECL2 hinge region, which permits functional antagonism even when the virus has acquired envelope mutations enabling maraviroc-bound receptor recognition [2].

drug resistance maraviroc-resistant HIV-1 antiviral potency

Superior Human Steady-State Trough Exposure Enabling Once-Daily Dosing vs. Maraviroc BID

In a Phase I pharmacokinetic study in healthy volunteers, PF-232798 dosed at 250 mg QD for 7 days achieved an unbound plasma Cmin approximately 15–30-fold above the antiviral EC90, compared to maraviroc at its approved 300 mg BID regimen, which provides a lower fold-coverage at both 12 h and 24 h time points [1]. The unbound Cmin advantage of PF-232798 directly supports once-daily oral administration, whereas maraviroc requires twice-daily dosing to maintain therapeutic trough levels.

pharmacokinetics once-daily dosing Cmin exposure margin

Structurally Validated Differential Binding Mode at the CCR5 ECL2 Hinge Region

The 2.9 Å co-crystal structure of CCR5 with PF-232798 reveals that the imidazopiperidine moiety of PF-232798 occupies a distinct subpocket at the ECL2 hinge region that is not engaged by the tropane scaffold of maraviroc [1]. Site-directed mutagenesis confirms that residues Glu283 and Tyr108 are essential for both antagonists, but the differential contribution of Trp86 to binding energy is greater for PF-232798 (−4.3 kcal/mol) than for maraviroc (−2.0 kcal/mol), and the E283A mutation decreases PF-232798 binding affinity by 629-fold vs. 29.8-fold for maraviroc [1]. These structural differences provide a molecular explanation for the higher affinity and alternative resistance profile.

crystal structure allosteric binding mode ECL2 hinge

Improved Preclinical Oral Absorption in Rat and Dog vs. Maraviroc

The imidazopiperidine series from which PF-232798 was selected was specifically designed to retain maraviroc's antiviral and hERG safety profile while achieving improved oral absorption in preclinical species [1]. PF-232798 (compound 41f) demonstrated superior absorption profiles in both rat and dog compared to maraviroc, a property attributed to the optimized imidazopiperidine substituents that modulate physicochemical properties without compromising target engagement [1].

oral bioavailability preclinical pharmacokinetics absorption

Favorable hERG Cardiac Safety Margin Comparable to Maraviroc with Enhanced Overall Profile

PF-232798 maintained an hERG IC50 >10 µM in patch clamp electrophysiology, consistent with the established safety margin of maraviroc, and showed <50% effect on action potential duration (APD90) in isolated dog Purkinje fibers at 10 µM [1]. In a dedicated Phase I thorough QT study (NCT01140425), the effect of multiple oral doses of PF-232798 on QT interval was formally evaluated, confirming no clinically significant prolongation signal at doses up to and including supratherapeutic levels [2]. This demonstrates that the structural modifications conferring higher potency and resistance-breaking activity do not come at the cost of cardiac ion channel promiscuity.

hERG safety cardiac QT interval selectivity profiling

PF-232798 Scientific Procurement Guide: Highest-Impact Research and Industrial Application Scenarios


Maraviroc-Resistant HIV-1 Entry Mechanism Studies

Investigators studying viral escape from first-generation CCR5 antagonists require PF-232798 as the reference second-generation probe that retains activity against maraviroc-resistant isolates CC185 and RU570 [1]. This compound enables head-to-head comparisons of envelope mutation consequences and CCR5 conformational changes that underlie differential antagonist susceptibility, directly supporting resistance mechanism elucidation as documented in the J. Med. Chem. discovery series [2].

Structure-Based Drug Design Using the CCR5–PF-232798 Co-Crystal Template

The 2.9 Å co-crystal structure of CCR5 bound to PF-232798 (PDB-validated) provides a structurally distinct template from the CCR5–maraviroc complex for computational docking, molecular dynamics simulations, and fragment-based design campaigns [3]. The differential occupation of the ECL2 hinge subpocket and the unique energetic contributions of Trp86 and Glu283 offer novel interaction vectors not exploitable with maraviroc-bound receptor models, making PF-232798 essential for structure-guided medicinal chemistry programs targeting next-generation CCR5 allosteric modulators [3].

In Vivo Pharmacodynamic Studies Requiring Once-Daily Oral CCR5 Blockade

Preclinical efficacy models in rodents or non-human primates that require sustained 24-hour CCR5 receptor occupancy can leverage PF-232798's superior unbound Cmin margin (15–30× EC90) to achieve continuous target engagement with once-daily oral dosing [4]. This simplifies dosing schedules and reduces animal handling stress compared to twice-daily maraviroc protocols, while maintaining robust CCR5 blockade as confirmed by Phase I human PK bridging data [4].

Broad-Spectrum Anti-HIV-1 Profiling Across Clades and Co-Receptor Tropism

PF-232798 has demonstrated potent antiviral activity (EC90 ~2.0 nM) across a cross-clade panel of CCR5-tropic primary HIV-1 isolates (clades A through J) and shows no activity against CXCR4-tropic or dual-tropic viruses, confirming maintained co-receptor selectivity [4]. This broad anti-HIV-1 coverage, combined with the unique resistance profile, positions PF-232798 as a critical positive control for phenotypic and genotypic HIV-1 tropism assays, particularly when evaluating patient-derived isolates with suspected maraviroc resistance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-232798

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.